REACTION_SMILES
|
[CH3:30][N:31]([CH3:32])[CH:33]=[O:34].[CH3:3][O:4][c:5]1[cH:6][cH:7][c:8]2[c:9]([C:14](=[O:15])[O:16][CH3:17])[cH:10][nH:11][c:12]2[cH:13]1.[Cl:18][c:19]1[cH:20][cH:21][n:22][c:23]2[cH:24][cH:25][cH:26][cH:27][c:28]12.[H-:1].[Na+:2].[OH2:29]>>[CH3:3][O:4][c:5]1[cH:6][cH:7][c:8]2[c:9]([C:14](=[O:15])[O:16][CH3:17])[cH:10][n:11](-[c:19]3[cH:20][cH:21][n:22][c:23]4[cH:24][cH:25][cH:26][cH:27][c:28]34)[c:12]2[cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1c[nH]c2cc(OC)ccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccnc2ccccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cn(-c2ccnc3ccccc23)c2cc(OC)ccc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |